molecular formula C14H26O B8791736 2,6-Di-tert-butylcyclohexanone CAS No. 41802-13-5

2,6-Di-tert-butylcyclohexanone

Cat. No.: B8791736
CAS No.: 41802-13-5
M. Wt: 210.36 g/mol
InChI Key: BTNIGSUBTBPFBN-UHFFFAOYSA-N
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Description

2,6-Di-tert-butylcyclohexanone is a cyclohexanone derivative featuring two bulky tert-butyl groups at the 2 and 6 positions of the cyclohexane ring. The tert-butyl substituents induce significant steric hindrance, which profoundly influences the compound’s reactivity, isomer distribution, and physical properties. For instance, steric effects can restrict access to the carbonyl group, reducing nucleophilic attack rates compared to less hindered analogues .

Properties

CAS No.

41802-13-5

Molecular Formula

C14H26O

Molecular Weight

210.36 g/mol

IUPAC Name

2,6-ditert-butylcyclohexan-1-one

InChI

InChI=1S/C14H26O/c1-13(2,3)10-8-7-9-11(12(10)15)14(4,5)6/h10-11H,7-9H2,1-6H3

InChI Key

BTNIGSUBTBPFBN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCCC(C1=O)C(C)(C)C

Origin of Product

United States

Comparison with Similar Compounds

Steric and Electronic Effects

A key distinction between 2,6-Di-tert-butylcyclohexanone and its analogues lies in the substituent bulk and electronic contributions:

Compound Substituents Steric Hindrance Electronic Effects Key Observations
This compound 2,6-tert-butyl High Weak electron-donating (alkyl) Restricted carbonyl reactivity
2,6-Dimethylcyclohexanone 2,6-methyl Moderate Weak electron-donating (alkyl) Higher isomer mobility (cis/trans mix)
(2Z,6Z)-4-tert-butyl-2,6-bis(4-methoxybenzylidene)cyclohexanone 4-tert-butyl; 2,6-benzylidene (methoxy) Moderate (benzylidene) Strong electron-donating (methoxy) Enhanced conjugation and UV activity
2,6-Bis(2,4-dimethylbenzylidene)cyclohexanone 2,6-benzylidene (methyl) Low Moderate electron-donating (methyl) Structural rigidity at low temperatures

Key Findings :

  • The tert-butyl groups in this compound impose greater steric hindrance than methyl or benzylidene substituents, leading to slower reaction kinetics in nucleophilic additions or reductions .
  • Benzylidene-substituted analogues (e.g., ) exhibit extended π-conjugation, which enhances UV-vis absorption and photostability compared to alkyl-substituted cyclohexanones .

Isomerism and Structural Flexibility

The steric profile of substituents dictates isomer distribution and conformational flexibility:

  • 2,6-Dimethylcyclohexanone: Exists as a mixture of cis and trans isomers due to lower steric strain, allowing for dynamic chair interconversion .
  • This compound: The bulky tert-butyl groups lock the cyclohexanone ring into a single conformation, suppressing isomerization and stabilizing the ketone in a fixed geometry .
  • 2,6-Bis(2,4-dimethylbenzylidene)cyclohexanone: Crystallographic studies reveal planar benzylidene moieties that prevent structural rearrangement upon cooling, unlike chloro-substituted analogues .

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